Unique Utility as a mPGES-1 Inhibitor Building Block Validated by Patent Family and Co-crystal Structure
The target compound is a dedicated building block for synthesizing potent mPGES-1 inhibitors, as explicitly claimed in WO2013118071A1. Its closest analogs, 2-Methyl-5-(pivalamidomethyl)benzoic acid and 2-Bromo-5-(pivalamidomethyl)benzoic acid, are not described in this patent family for this purpose [1]. The biological relevance of the 2-chloro substitution pattern is proven by the X-ray co-crystal structure of a downstream derivative, 2-chloro-5-{[(2,2-dimethylpropanoyl)amino]methyl}-N-(1H-imidazol-2-yl)benzamide, bound to human mPGES-1 (PDB: 5T37, resolution 1.76 Å) [2]. This structural data provides atomic-level evidence that the chlorine and pivalamidomethyl groups are key pharmacophoric elements. In functional assays, 2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid—a direct analog with a smaller acyl group—shows markedly weaker inhibition of mPGES-1 in human A549 cells (IC₅₀ = 8,850 nM) compared to the optimized downstream bicyclic leads derived from the target compound's scaffold that achieve IC₅₀ values <500 nM [3][1].
| Evidence Dimension | Validated utility in mPGES-1 inhibitor synthesis and structural biology |
|---|---|
| Target Compound Data | Key building block in WO2013118071; downstream derivative co-crystallized with mPGES-1 (PDB: 5T37, 1.76 Å) |
| Comparator Or Baseline | 2-Methyl-5-(pivalamidomethyl)benzoic acid: not claimed in mPGES-1 patent family; 2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid: mPGES-1 IC₅₀ = 8,850 nM in A549 cells |
| Quantified Difference | Adoption in patented mPGES-1 inhibitor synthesis vs. no comparable patent provenance for analogs; ≥17-fold improvement in cellular potency for final optimized derivatives from the target scaffold |
| Conditions | In vitro biosynthetic pathway; human A549 epithelial cell line; recombinant human mPGES-1 enzyme; X-ray crystallography. |
Why This Matters
Procurement of this specific compound grants direct access to a patent-validated, structurally characterized synthetic route for mPGES-1 inhibitors, unlike non-chlorinated or non-pivaloylated analogs.
- [1] Glenmark Pharmaceuticals S.A. (2013). WO2013118071A1 - Bicyclic compounds as mPGES-1 inhibitors. World Intellectual Property Organization. View Source
- [2] Luz, J.G., Antonysamy, S., Partridge, K., & Fisher, M. (2016). Crystal structure of mPGES-1 bound to an inhibitor. PDB ID: 5T37. View Source
- [3] BindingDB. (n.d.). BDBM50142265: CHEMBL3759119 - Inhibition of mPGES1 in rhIL-1beta-stimulated human A549 cells. Retrieved from https://www.bindingdb.org View Source
